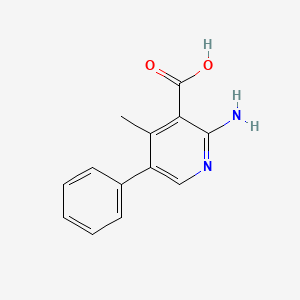
1,1-Dibutyl-3-(3-chloro-2-methylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dibutyl-3-(3-chloro-2-methylphenyl)urea is an organic compound with the molecular formula C16H25ClN2O. It is a member of the urea family, characterized by the presence of a urea functional group (NH-CO-NH). This compound is notable for its unique structure, which includes a chlorinated aromatic ring and two butyl groups attached to the nitrogen atoms of the urea moiety .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dibutyl-3-(3-chloro-2-methylphenyl)urea typically involves the reaction of 3-chloro-2-methylaniline with dibutylcarbamoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques .
化学反応の分析
Types of Reactions
1,1-Dibutyl-3-(3-chloro-2-methylphenyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Substitution: Formation of substituted urea derivatives.
Oxidation: Formation of oxidized urea derivatives.
Reduction: Formation of amine derivatives.
科学的研究の応用
1,1-Dibutyl-3-(3-chloro-2-methylphenyl)urea has several applications in scientific research:
作用機序
The mechanism of action of 1,1-Dibutyl-3-(3-chloro-2-methylphenyl)urea involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition can disrupt the nitrogen metabolism in certain organisms, leading to their growth inhibition .
類似化合物との比較
Similar Compounds
1,1-Dibutyl-3-(2-methoxy-5-methylphenyl)urea: Similar structure but with a methoxy group instead of a chlorine atom.
1,1-Dimethyl-3-(3-methylphenyl)urea: Similar structure but with methyl groups instead of butyl groups.
1-(4-Butylphenyl)-3-(3-chloro-2-methylphenyl)urea: Similar structure but with a butyl group on the aromatic ring.
Uniqueness
1,1-Dibutyl-3-(3-chloro-2-methylphenyl)urea is unique due to the presence of both butyl groups and a chlorinated aromatic ring. This combination imparts distinct chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets .
特性
| 86781-36-4 | |
分子式 |
C16H25ClN2O |
分子量 |
296.83 g/mol |
IUPAC名 |
1,1-dibutyl-3-(3-chloro-2-methylphenyl)urea |
InChI |
InChI=1S/C16H25ClN2O/c1-4-6-11-19(12-7-5-2)16(20)18-15-10-8-9-14(17)13(15)3/h8-10H,4-7,11-12H2,1-3H3,(H,18,20) |
InChIキー |
BUKYPLDYWBEYRI-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CCCC)C(=O)NC1=C(C(=CC=C1)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N-Diethyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14421793.png)

![3-[2-(Diethylamino)ethoxy]benzaldehyde](/img/structure/B14421833.png)



